molecular formula C9H12FN3O2 B12239080 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyethyl)urea

1-(5-Fluoropyridin-2-yl)-3-(2-methoxyethyl)urea

Cat. No.: B12239080
M. Wt: 213.21 g/mol
InChI Key: APPPUJHPTOGABL-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)-3-(2-methoxyethyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a fluoropyridine moiety and a methoxyethyl group attached to the urea core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyethyl)urea typically involves the reaction of 5-fluoropyridine-2-amine with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)-3-(2-methoxyethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety may interact with enzymes or receptors, leading to modulation of their activity. The methoxyethyl group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyridin-2-yl)-3-(2-methoxyethyl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-(5-Bromopyridin-2-yl)-3-(2-methoxyethyl)urea: Similar structure with a bromine atom instead of fluorine.

    1-(5-Methylpyridin-2-yl)-3-(2-methoxyethyl)urea: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-(5-Fluoropyridin-2-yl)-3-(2-methoxyethyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12FN3O2

Molecular Weight

213.21 g/mol

IUPAC Name

1-(5-fluoropyridin-2-yl)-3-(2-methoxyethyl)urea

InChI

InChI=1S/C9H12FN3O2/c1-15-5-4-11-9(14)13-8-3-2-7(10)6-12-8/h2-3,6H,4-5H2,1H3,(H2,11,12,13,14)

InChI Key

APPPUJHPTOGABL-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)NC1=NC=C(C=C1)F

Origin of Product

United States

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